J-104129

Descripción

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-DSSYAJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

J-104129: A Comprehensive Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of J-104129, a potent and selective antagonist of the muscarinic M3 receptor. The following sections detail its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 acetylcholine (B1216132) receptor.[1] Its chemical designation is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] By binding to the M3 receptor, this compound prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor. This inhibition blocks the downstream signaling cascade typically initiated by M3 receptor activation, leading to a relaxation of smooth muscle, particularly in the airways.[1]

Receptor Binding and Selectivity Profile

This compound exhibits a high degree of selectivity for the muscarinic M3 receptor over the M2 subtype, which is a critical characteristic for minimizing cardiac side effects associated with non-selective muscarinic antagonists.[1] The compound also shows selectivity over the M1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Selectivity (M2/M3) |

|---|---|---|

| Human Muscarinic M1 | 19 | - |

| Human Muscarinic M2 | 490 | 120-fold |

| Human Muscarinic M3 | 4.2 | - |

Data sourced from references[1].

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Species | Parameter | Value |

|---|---|---|---|

| Isolated Trachea (M3) | Rat | KB (nM) | 3.3 |

| Right Atria (M2) | Rat | KB (nM) | 170 |

| ACh-Induced Bronchoconstriction | Rat | ED50 (mg/kg, oral) | 0.58 |

Data sourced from references[1].

Signaling Pathway of the M3 Receptor and Inhibition by this compound

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit. Upon activation by acetylcholine, it initiates a signaling cascade that results in smooth muscle contraction. This compound blocks this pathway at the receptor level.

References

J-104129: A Selective M3 Muscarinic Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The information presented herein is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering a comprehensive resource on the pharmacological profile, experimental characterization, and underlying mechanisms of action of this compound.

Introduction

This compound is a novel synthetic compound identified as a highly selective antagonist for the M3 muscarinic acetylcholine receptor.[1] Its chemical name is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system. It plays a crucial role in mediating various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity. The selectivity of this compound for the M3 subtype over other muscarinic receptors, particularly the M2 subtype which is prevalent in cardiac tissue, makes it a valuable tool for dissecting M3 receptor function and a promising candidate for therapeutic development in conditions characterized by M3 receptor overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key parameters defining its potency and selectivity are summarized in the tables below.

Binding Affinity

The binding affinity of this compound for various human muscarinic receptor subtypes was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 19 | [2] |

| M2 | 490 | [1][3] |

| M3 | 4.2 | [1][3][4][5] |

| M4 | Not Reported | |

| M5 | Not Reported |

This compound demonstrates a notable selectivity for the M3 receptor, with a 120-fold higher affinity for M3 over M2 receptors.[1][3]

Functional Antagonism

The functional antagonist activity of this compound was assessed by its ability to inhibit acetylcholine (ACh)-induced responses in isolated tissue preparations. The antagonist dissociation constant (Kb) and the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve) are measures of functional potency.

| Tissue Preparation | Receptor Target | Agonist | Potency Metric | Value (nM) | Reference |

| Rat Trachea | M3 | Acetylcholine | Kb | 3.3 | [1][3] |

| Rat Right Atria | M2 | Acetylcholine | Kb | 170 | [2] |

These functional assays confirm the high potency and selectivity of this compound for M3 receptors in a physiological context.

In Vivo Efficacy

Oral administration of this compound has been shown to be effective in antagonizing acetylcholine-induced bronchoconstriction in rats, with an ED50 value of 0.58 mg/kg.[1][3] This demonstrates the bioavailability and in vivo efficacy of the compound.

Signaling Pathways

This compound exerts its antagonist effect by blocking the canonical signaling pathway of the M3 muscarinic receptor.

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The characterization of this compound relies on standard and robust pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a saturating concentration of atropine (B194438) is added.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

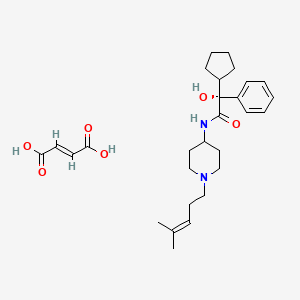

Chemical structure and properties of J-104129.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of J-104129, a potent and selective muscarinic M3 receptor antagonist.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of 4-acetamidopiperidine (B1270075) derivatives.[1] It is scientifically known as (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate. The compound is typically available as a white to beige powder.

| Property | Value | Source |

| IUPAC Name | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate | |

| CAS Number | 257603-40-0 | |

| Molecular Formula | C₂₈H₄₀N₂O₆ | [2] |

| Molecular Weight | 500.63 g/mol | [3] |

| Form | Powder | |

| Color | White to beige |

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective antagonist of the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] This selectivity is a key feature of its pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been used to determine the affinity of this compound for various human muscarinic receptor subtypes. The equilibrium dissociation constants (Ki) demonstrate its high affinity and selectivity for the M3 receptor.

| Receptor Subtype | Ki (nM) |

| Human Muscarinic M1 | 19 |

| Human Muscarinic M2 | 490 |

| Human Muscarinic M3 | 4.2 |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Functional Antagonism

The functional antagonist activity of this compound has been demonstrated in isolated tissue preparations. In isolated rat trachea, it potently antagonizes acetylcholine (B1216132) (ACh)-induced contractions.

| Parameter | Value |

| KB (rat trachea) | 3.3 nM |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

In Vivo Efficacy

Oral administration of this compound has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in anesthetized rats, highlighting its potential as a bronchodilator.[1]

| Parameter | Value |

| ED₅₀ (rat, oral) | 0.58 mg/kg |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Mechanism of Action: M3 Receptor Blockade

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels in smooth muscle cells, such as those in the airways, lead to contraction.

This compound, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding and initiating this signaling cascade. This blockade of the M3 receptor leads to smooth muscle relaxation and bronchodilation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound stock solution of varying concentrations.

-

Atropine (B194438) for determination of non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either varying concentrations of this compound (for competition binding) or a saturating concentration of atropine (for non-specific binding) or buffer (for total binding).

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Assay for Functional Antagonism

This protocol describes the determination of the functional antagonist potency (KB) of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

-

Acetylcholine (ACh) stock solution.

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.

-

Cumulative Concentration-Response Curve to ACh: Generate a cumulative concentration-response curve for ACh to establish a baseline contractile response.

-

Incubation with this compound: After washing out the ACh, incubate the tissues with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Second ACh Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for ACh.

-

Data Analysis: Compare the ACh concentration-response curves in the absence and presence of this compound. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio. The Schild equation is then used to determine the pA₂ value, from which the KB value is derived.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This protocol details the evaluation of the in vivo efficacy (ED₅₀) of orally administered this compound against ACh-induced bronchoconstriction.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Femoral vein and artery catheters.

-

This compound for oral administration.

-

Acetylcholine (ACh) for intravenous administration.

-

System for measuring pulmonary resistance and dynamic compliance.

Procedure:

-

Animal Preparation: Anesthetize the rats and insert a tracheal cannula for mechanical ventilation. Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

Baseline Measurements: Record baseline pulmonary resistance and dynamic compliance.

-

Oral Administration of this compound: Administer this compound or vehicle orally at various doses to different groups of animals.

-

ACh Challenge: At a specific time point after oral administration (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Record the peak increase in pulmonary resistance following the ACh challenge.

-

Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle-treated group. Determine the ED₅₀ value, the dose required to produce 50% of the maximal inhibition, by non-linear regression analysis.

References

- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

J-104129: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Pharmacological Profile

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic investigation of 4-acetamidopiperidine (B1270075) derivatives.[1] The discovery process involved the synthesis and evaluation of a series of compounds to optimize selectivity for the human muscarinic M3 receptor over the M2 receptor.

The introduction of a hydrocarbon chain of appropriate length at the piperidine (B6355638) nitrogen was a key structural modification that conferred significant M3 selectivity.[1] Further derivatizations led to the identification of this compound as a highly potent and selective M3 receptor antagonist.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The binding affinities (Ki) at different human muscarinic receptor subtypes and functional antagonist activity (KB and ED50) are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonist Activity |

| Human M1 | 19 | - |

| Human M2 | 490 | - |

| Human M3 | 4.2 | KB (rat trachea): 3.3 nMED50 (ACh-induced bronchoconstriction in rats): 0.58 mg/kg (oral) |

| Human M4 | Data not available | - |

| Human M5 | Data not available | - |

Data sourced from multiple references.[1][2]

This compound exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1] This high selectivity is a crucial attribute, as antagonism of the M2 receptor is associated with undesirable cardiovascular side effects. The potent antagonism of the M3 receptor in rat trachea and the in vivo efficacy in antagonizing acetylcholine-induced bronchoconstriction highlight its potential as a therapeutic agent for obstructive airway diseases.[1]

Muscarinic M3 Receptor Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the M3 receptor is depicted in the diagram below.

Caption: Muscarinic M3 Receptor Signaling Pathway Antagonized by this compound.

Upon binding of the endogenous agonist acetylcholine (ACh), the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers various cellular responses, including smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a diastereoselective pathway. A key step in this synthesis is the Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone, followed by hydrogenolysis of the resulting enol triflate.

A detailed experimental protocol for the synthesis is provided below, based on published literature.

Experimental Protocol: Diastereoselective Synthesis

Step 1: Michael Addition and Enol Triflate Formation

A solution of the cis-chiral dioxolane is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate. Cyclopentenone is then added to the reaction mixture, and the Michael addition is allowed to proceed. Following the addition, an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is introduced to trap the resulting enolate as an enol triflate.

Step 2: Hydrogenolysis

The enol triflate is subjected to hydrogenolysis to reduce the carbon-oxygen bond of the triflate group. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Step 3: Hydrolysis

The resulting cyclopentyldioxolane mixture is hydrolyzed to the corresponding carboxylic acid. This is achieved by treatment with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Step 4: Amide Coupling

The synthesized carboxylic acid is coupled with 1-(4-methyl-3-pentenyl)piperidin-4-amine. This amide bond formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Step 5: Chiral Resolution (if necessary)

If the synthesis does not yield the desired enantiomer with sufficient purity, a chiral resolution step may be required. This can be accomplished by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization, or by using chiral chromatography.

The overall synthetic workflow is illustrated in the following diagram:

Caption: Key steps in the diastereoselective synthesis of this compound.

Experimental Protocols: Key Assays

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for muscarinic receptors.

1. Membrane Preparation:

-

Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

This comprehensive guide provides a detailed overview of the discovery, pharmacological properties, and synthesis of this compound, tailored for a scientific audience. The structured data, detailed protocols, and visual diagrams are intended to facilitate a deeper understanding of this important M3 selective antagonist.

References

Unveiling the Pharmacological Profile of J-104129: A Selective Muscarinic M3 Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of J-104129, a potent and selective antagonist of the muscarinic M3 receptor. Developed for researchers, scientists, and professionals in drug development, this document details the binding affinity, functional activity, and in vivo efficacy of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Introduction

This compound, with the chemical name (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a small molecule antagonist that demonstrates high selectivity for the muscarinic M3 receptor over the M2 subtype.[1] Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor, in particular, is predominantly found on smooth muscle cells, endocrine glands, and exocrine glands. Its activation typically leads to smooth muscle contraction, such as bronchoconstriction, and increased glandular secretions. Due to its pivotal role in these physiological processes, the M3 receptor is a key therapeutic target for obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound's selective antagonism of the M3 receptor suggests its potential as a bronchodilator with a favorable therapeutic window, minimizing the cardiac side effects associated with non-selective muscarinic antagonists that also block M2 receptors in the heart.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo potency.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species |

| Human M3 | 4.2 nM | Human |

| Human M1 | 19 nM | Human |

| Human M2 | 490 nM | Human |

Data compiled from multiple sources indicating high M3 selectivity.[1]

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Parameter | Value | Tissue/Cell Line | Species |

| Acetylcholine-induced contraction | KB | 3.3 nM | Isolated Trachea | Rat |

This value represents the dissociation constant of this compound as a competitive antagonist.[1]

Table 3: In Vivo Efficacy of this compound

| Model | Parameter | Value | Route of Administration | Species |

| Acetylcholine-induced bronchoconstriction | ED50 | 0.58 mg/kg | Oral | Rat |

This value indicates the dose required to achieve 50% of the maximal inhibitory effect against bronchoconstriction.[1]

Experimental Protocols

The following sections detail the methodologies employed to generate the pharmacological data for this compound.

Radioligand Binding Assays

To determine the binding affinity of this compound for different muscarinic receptor subtypes, competitive radioligand binding assays are performed.

-

Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 muscarinic receptors.

-

Radioligand: A non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration near its dissociation constant (Kd).

-

Assay Procedure:

-

Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (this compound).

-

The incubation is carried out in a suitable buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Isolated Rat Trachea

The functional antagonist activity of this compound is assessed by its ability to inhibit acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

-

Tissue Preparation: Tracheal rings are isolated from male Sprague-Dawley rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Assay Procedure:

-

The tracheal rings are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.

-

The tissues are then washed and incubated with this compound at various concentrations for a predetermined period.

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

-

-

Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the acetylcholine concentration-response curve. The Schild regression analysis is used to calculate the pA2 value, from which the antagonist dissociation constant (KB) is derived.

In Vivo Assay: Acetylcholine-Induced Bronchoconstriction in Rats

The in vivo efficacy of this compound as a bronchodilator is evaluated in an animal model of bronchoconstriction.

-

Animal Model: Anesthetized and mechanically ventilated male Sprague-Dawley rats are used.

-

Measurement of Bronchoconstriction: Changes in airway resistance are measured using a whole-body plethysmograph or by direct measurement of pulmonary resistance and dynamic compliance.

-

Assay Procedure:

-

A baseline measurement of airway resistance is established.

-

This compound is administered to the animals, typically via the oral route, at various doses.

-

After a specific time to allow for drug absorption, bronchoconstriction is induced by an intravenous challenge with acetylcholine.

-

The increase in airway resistance is measured and compared to the response in vehicle-treated control animals.

-

-

Data Analysis: The dose of this compound that produces a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED50) is calculated from the dose-response curve.

Mandatory Visualizations

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the M3 muscarinic receptor and the inhibitory action of this compound.

References

J-104129: An In-Depth Technical Guide to its M3 vs. M2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic M3 versus M2 receptor selectivity of the antagonist J-104129. The document details the quantitative binding and functional data, the experimental methodologies used for its characterization, and the relevant intracellular signaling pathways.

Core Data Presentation

The selectivity of this compound for the M3 muscarinic acetylcholine (B1216132) receptor over the M2 subtype has been quantified through both radioligand binding assays and functional studies. The following tables summarize the key quantitative data.

| Binding Affinity Data for this compound | |

| Parameter | Value |

| Human M3 Receptor Ki | 4.2 nM[1] |

| Human M2 Receptor Ki | 490 nM[1] |

| Selectivity Ratio (M2 Ki / M3 Ki) | 120-fold[1] |

| Functional Antagonism Data for this compound | |

| Parameter | Value |

| Acetylcholine-induced responses in isolated rat trachea (KB) | 3.3 nM[1] |

| Isolated rat tissue assays (selectivity) | 50-fold[1] |

| Anesthetized rats (selectivity) | > 250-fold[1] |

Experimental Protocols

The characterization of this compound's selectivity for M3 versus M2 receptors involved standard pharmacological assays. The following sections detail the likely methodologies employed based on the available literature.

Radioligand Binding Assays

Competitive radioligand binding assays are a standard method to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human M2 and M3 muscarinic receptors.

General Protocol:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.

-

Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), would be used at a concentration close to its Kd.

-

Incubation: Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor, this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow

Functional Assays (Isolated Rat Trachea)

Functional assays on isolated tissues are used to determine the potency of an antagonist in a physiological system. The rat trachea is a classic model where smooth muscle contraction is primarily mediated by M3 receptors.

Objective: To determine the equilibrium dissociation constant (KB) of this compound for its antagonist activity at M3 receptors in a functional setting.

General Protocol:

-

Tissue Preparation: Tracheal rings are isolated from male Sprague-Dawley rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist, typically acetylcholine (ACh) or carbachol, is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

-

Second Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Data Analysis: The Schild equation is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. The KB is the antilog of the negative pA2.

Isolated Tissue Functional Assay Workflow

Signaling Pathways

The differential selectivity of this compound for M3 versus M2 receptors is critical due to their distinct downstream signaling cascades and physiological roles.

M3 Receptor Signaling

M3 receptors are coupled to Gq/11 proteins.[2] Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

M3 Receptor Signaling Pathway

M2 Receptor Signaling

M2 receptors are coupled to Gi/o proteins.[3] When activated, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP generally results in inhibitory effects. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is particularly important in cardiac tissue for slowing the heart rate.

M2 Receptor Signaling Pathway

References

Research Applications of J-104129 in Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective muscarinic M3 receptor antagonist that has demonstrated significant potential in preclinical models of respiratory disease. By competitively inhibiting the binding of acetylcholine (B1216132) to M3 receptors on airway smooth muscle and other cells, this compound effectively induces bronchodilation and may modulate inflammatory and remodeling processes in the lungs. This technical guide provides a comprehensive overview of the research applications of this compound and the broader class of selective M3 antagonists in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It includes a summary of key preclinical data, detailed experimental methodologies for evaluating such compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Muscarinic M3 Receptors in Respiratory Disease

The parasympathetic nervous system plays a crucial role in regulating airway tone, primarily through the release of acetylcholine (ACh), which acts on muscarinic receptors. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the key mediator of bronchoconstriction and mucus secretion in the airways. In chronic respiratory diseases like asthma and COPD, increased cholinergic tone contributes significantly to airflow limitation and symptoms. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for managing these conditions. Selective M3 antagonists are designed to target the airways with high precision, minimizing potential side effects associated with the blockade of other muscarinic receptor subtypes, such as the M2 receptor in the heart.

This compound: A Selective M3 Muscarinic Receptor Antagonist

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel compound identified for its high affinity and selectivity for the human muscarinic M3 receptor over the M2 receptor. Preclinical studies have highlighted its potential as a bronchodilator for the treatment of obstructive airway diseases.

Quantitative Data for this compound and Comparative M3 Antagonists

The following table summarizes the key in vitro and in vivo pharmacological data for this compound, alongside data for other well-characterized muscarinic antagonists for comparative purposes.

| Compound | Target Receptor(s) | Kᵢ (nM) - Human M3 | Kᵢ (nM) - Human M2 | Selectivity (M2/M3) | KB (nM) - Rat Trachea (M3) | ED₅₀ (mg/kg) - ACh-induced Bronchoconstriction (rat, oral) |

| This compound | M3 Antagonist | 4.2 | 490 | ~120-fold | 3.3 | 0.58 |

| Tiotropium (B1237716) | M1, M2, M3 Antagonist | 0.14 | 0.38 | ~2.7-fold | - | - |

| Umeclidinium (B1249183) | M3 Antagonist | 0.16 | 0.49 | ~3-fold | - | - |

| Ipratropium | Non-selective | 1.1 | 2.0 | ~1.8-fold | - | - |

Data for this compound is sourced from Mitsuya et al., 1999. Data for other compounds is compiled from various pharmacological sources.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle

Activation of the M3 receptor by acetylcholine on airway smooth muscle cells initiates a signaling cascade leading to bronchoconstriction. The diagram below illustrates this pathway and the point of intervention for M3 antagonists like this compound.

Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Experimental Workflow for In Vitro Receptor Binding Assay

To determine the binding affinity (Kᵢ) of a compound like this compound for muscarinic receptors, a radioligand binding assay is a standard method.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vivo Bronchoconstriction Model

Evaluating the in vivo efficacy of a bronchodilator like this compound can be achieved using an acetylcholine-induced bronchoconstriction model in rodents.

Caption: Workflow for an in vivo bronchoconstriction model in rats.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized methodologies. The specific parameters for this compound are based on the abstract of Mitsuya et al., 1999, as the full-text publication was not accessible. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibitory constant (Kᵢ) of this compound for human muscarinic M2 and M3 receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human M2 or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound stock solution.

-

Atropine (B194438) for determination of non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

Objective: To evaluate the in vivo bronchodilator activity of this compound and determine its ED₅₀.

Materials:

-

Male Sprague-Dawley rats.

-

This compound for oral administration.

-

Acetylcholine (ACh) for intravenous injection.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula, ventilator, and pneumotachograph to measure airway resistance and dynamic compliance.

-

Intravenous catheter.

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the trachea. Mechanically ventilate the animals. Insert a catheter into a jugular vein for ACh administration.

-

Drug Administration: Administer this compound or vehicle orally at various doses to different groups of rats. Allow sufficient time for drug absorption (e.g., 60 minutes).

-

Baseline Measurement: Record baseline airway resistance and dynamic compliance.

-

ACh Challenge: Administer a bolus intravenous injection of ACh to induce bronchoconstriction.

-

Post-Challenge Measurement: Continuously measure airway resistance and dynamic compliance to determine the peak bronchoconstrictor response.

-

Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle control group. Plot the percentage inhibition against the dose of this compound to determine the ED₅₀.

Conclusion and Future Directions

The preclinical data for this compound strongly indicate its potential as a selective M3 muscarinic receptor antagonist for the treatment of respiratory diseases. Its high selectivity for M3 over M2 receptors suggests a favorable safety profile, particularly with respect to cardiovascular side effects. Further research is warranted to explore its efficacy in more complex animal models of asthma and COPD, including those that incorporate chronic inflammation and airway remodeling. Investigating its effects on mucus hypersecretion and its potential for combination therapy with other bronchodilators or anti-inflammatory agents would also be valuable next steps. While no clinical trial data for this compound is publicly available, the extensive clinical success of other M3 antagonists like tiotropium and umeclidinium provides a strong rationale for the continued investigation of novel, highly selective compounds in this class.

J-104129: A Potent and Selective Muscarinic M3 Receptor Antagonist for Investigating Smooth Muscle Contraction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of J-104129, a highly selective antagonist of the muscarinic M3 receptor. Its primary role in research is as a tool to investigate the mechanisms of smooth muscle contraction, particularly in the airways. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant signaling pathways.

Core Mechanism of Action

This compound is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3 receptor).[1] Smooth muscle contraction, particularly in the trachea and bronchi, is heavily mediated by the activation of M3 receptors by acetylcholine (ACh).[1][2][3] By binding to the M3 receptor, this compound prevents ACh from binding and initiating the downstream signaling cascade that leads to muscle contraction. This makes this compound a valuable tool for studying the physiological and pathological roles of the M3 receptor in smooth muscle function.

The selectivity of this compound for the M3 receptor over the M2 receptor is a key characteristic.[1] While both M2 and M3 receptors are found in airway smooth muscle, they have different signaling pathways. The M3 receptor directly initiates contraction, while the M2 receptor indirectly contributes by inhibiting relaxation pathways.[2][3][4] The high selectivity of this compound allows for the specific investigation of the M3 receptor's role in smooth muscle contraction with minimal confounding effects from M2 receptor blockade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Human Muscarinic M3 | 4.2 |

| Human Muscarinic M2 | 490 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[1]

Table 2: In Vitro and In Vivo Potency of this compound

| Experimental Model | Parameter | Value |

| Isolated Rat Trachea | KB (nM) | 3.3 |

| Anesthetized Rats (ACh-induced bronchoconstriction) | ED50 (mg/kg, oral) | 0.58 |

KB (equilibrium dissociation constant) represents the concentration of antagonist that occupies 50% of the receptors at equilibrium. ED50 (median effective dose) is the dose that produces 50% of the maximal response.[1]

Signaling Pathways

The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction via the M3 receptor and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in studying smooth muscle contraction.

In Vitro Assessment of M3 Receptor Antagonism in Isolated Tracheal Rings

This protocol is designed to determine the functional antagonism of this compound against an agonist-induced contraction in an isolated smooth muscle preparation.

a. Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized.

-

The trachea is carefully excised and placed in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C.

-

The trachea is cleaned of connective tissue and cut into rings, 2-3 mm in width.

-

Each ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer. One hook is fixed, and the other is connected to an isometric force transducer.

b. Experimental Procedure:

-

The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.

-

After equilibration, the rings are contracted with a submaximal concentration of acetylcholine (e.g., 1 µM) to test for viability.

-

Once a stable baseline is re-established, a cumulative concentration-response curve to acetylcholine is generated.

-

The rings are then washed and incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to acetylcholine is then performed in the presence of this compound.

-

This procedure is repeated with different concentrations of this compound.

c. Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by acetylcholine in the absence of the antagonist.

-

The EC50 values (concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of different concentrations of this compound are calculated.

-

A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency. The KB value can be derived from the pA2 value.

In Vivo Assessment of Bronchoprotective Effects in Anesthetized Rats

This protocol evaluates the ability of orally administered this compound to antagonize bronchoconstriction induced by an intravenous agonist.

a. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with urethane).

-

The trachea is cannulated for artificial ventilation.

-

The jugular vein is cannulated for intravenous administration of acetylcholine.

-

A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects changes in airway resistance.

b. Experimental Procedure:

-

A stable baseline of pulmonary inflation pressure is established.

-

This compound or its vehicle is administered orally (p.o.) via gavage at various doses.

-

At a specified time after drug administration (e.g., 60 minutes), a bolus of acetylcholine is administered intravenously to induce bronchoconstriction, and the peak increase in pulmonary inflation pressure is recorded.

-

The bronchoconstrictor response to acetylcholine is measured in different groups of animals that have received different doses of this compound.

c. Data Analysis:

-

The increase in pulmonary inflation pressure induced by acetylcholine is measured.

-

The percentage inhibition of the acetylcholine-induced bronchoconstriction by each dose of this compound is calculated relative to the vehicle-treated control group.

-

The ED50 (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response) is determined from the dose-response curve.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of M3 muscarinic receptor function in smooth muscle. Its high affinity for the M3 receptor and significant selectivity over the M2 receptor allow for precise dissection of the signaling pathways involved in acetylcholine-mediated smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of smooth muscle physiology and pathophysiology, particularly in the context of respiratory diseases.

References

- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cholinergic Signaling with J-104129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of J-104129 as a potent and selective antagonist for the muscarinic M3 receptor. The following sections provide a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the cholinergic signaling pathway.

Core Compound Data: this compound

This compound, with the chemical name (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a member of the 4-acetamidopiperidine (B1270075) derivative class of compounds. It is a highly potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1] This selectivity makes it a valuable tool for dissecting the roles of the M3 receptor in various physiological processes, particularly in the context of obstructive airway diseases.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Species |

| Human M1 | 19 | Human |

| Human M2 | 490 | Human |

| Human M3 | 4.2 | Human |

Data sourced from references[1].

Table 2: Functional Antagonist Activity of this compound

| Assay | Parameter | Value | Species |

| Isolated Rat Trachea (vs. Acetylcholine) | KB | 3.3 nM | Rat |

| Acetylcholine-induced Bronchoconstriction (in vivo) | ED50 | 0.58 mg/kg (oral) | Rat |

Data sourced from references[1].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2] Upon activation by an agonist, the M3 receptor initiates a downstream signaling cascade that is crucial for smooth muscle contraction and glandular secretion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

This compound

-

Atropine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-NMS, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of atropine.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay for Tracheal Smooth Muscle Contraction

This ex vivo assay measures the functional antagonism of this compound on acetylcholine-induced contraction of airway smooth muscle.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

-

Acetylcholine (ACh)

-

This compound

-

Isolated organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Euthanize a rat and dissect the trachea.

-

Cut the trachea into rings and suspend them in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tracheal rings to equilibrate under a resting tension for at least 60 minutes.

-

Obtain a cumulative concentration-response curve to acetylcholine to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tracheal rings with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve to acetylcholine.

-

Repeat steps 5-7 with different concentrations of this compound.

-

Analyze the data to determine the Schild plot and calculate the KB value, which represents the dissociation constant of the antagonist.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This in vivo protocol assesses the ability of orally administered this compound to antagonize acetylcholine-induced bronchoconstriction.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula

-

Ventilator

-

Pressure transducer to measure airway resistance

-

Intravenous catheter

-

Acetylcholine (for intravenous challenge)

-

This compound (for oral administration)

-

Data acquisition system

Procedure:

-

Administer this compound or vehicle orally to the rats at a predetermined time before the experiment.

-

Anesthetize the rats and insert a tracheal cannula.

-

Mechanically ventilate the animals at a constant volume and frequency.

-

Insert an intravenous catheter for the administration of acetylcholine.

-

Monitor and record baseline airway resistance.

-

Administer an intravenous bolus of acetylcholine to induce bronchoconstriction and record the peak increase in airway resistance.

-

Allow the airway resistance to return to baseline.

-

Repeat the acetylcholine challenge at different doses to establish a dose-response relationship.

-

Compare the acetylcholine-induced bronchoconstriction in the this compound-treated group to the vehicle-treated group.

-

Calculate the ED50 of this compound, which is the dose required to inhibit the maximum acetylcholine-induced bronchoconstriction by 50%.

References

In-Depth Technical Guide: J-104129 for In Vitro Studies of Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist, for its application in in vitro studies of bronchoconstriction. This document outlines its receptor binding affinity, functional antagonism in isolated airway smooth muscle, and the underlying signaling pathways.

Core Compound Profile: this compound

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a highly selective antagonist for the muscarinic M3 receptor.[1] Its selectivity for the M3 subtype over the M2 subtype is a key characteristic, suggesting its potential for targeted therapeutic effects on airway smooth muscle while minimizing cardiac side effects associated with M2 receptor blockade.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Species/Tissue | Value | Description | Reference |

| Ki (M3 Receptor) | Human | 4.2 nM | Inhibitory constant, indicating the binding affinity for the M3 muscarinic receptor. | [1] |

| Ki (M2 Receptor) | Human | 490 nM | Inhibitory constant, indicating the binding affinity for the M2 muscarinic receptor. | [1] |

| Selectivity (M3 vs M2) | Human | 120-fold | Ratio of Ki(M2) / Ki(M3), highlighting the compound's high selectivity for the M3 receptor. | [1] |

| KB | Isolated Rat Trachea | 3.3 nM | Antagonist dissociation constant, representing the concentration of this compound required to reduce the potency of acetylcholine (B1216132) by half in functional assays. | [1] |

| ED50 | Anesthetized Rats | 0.58 mg/kg (p.o.) | Effective dose for 50% antagonism of acetylcholine-induced bronchoconstriction in vivo following oral administration. | [1] |

Experimental Protocols

The following is a representative protocol for assessing the antagonist activity of this compound on agonist-induced bronchoconstriction in an isolated tracheal preparation, based on standard organ bath methodologies.

Tissue Preparation

-

Male Wistar rats are euthanized by an approved method.

-

The trachea is carefully excised and placed in a petri dish containing cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

-

Adhering connective tissue and fat are gently removed under a dissecting microscope.

-

The trachea is cut into rings, typically 2-3 mm in width. For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small wooden stick.

-

Two parallel stainless steel hooks are passed through the lumen of each tracheal ring.

Organ Bath Setup and Equilibration

-

Each tracheal ring is mounted in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

An initial tension of 1.0-1.5 g is applied to each tracheal ring.

-

The tissues are allowed to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15-20 minutes.

Experimental Procedure for Antagonism Study

-

Following equilibration, the viability of the tracheal rings is confirmed by inducing a contraction with a submaximal concentration of acetylcholine (ACh) or carbachol.

-

After washing the tissues and allowing them to return to baseline tension, a cumulative concentration-response curve to ACh is generated to establish a control response.

-

The tissues are then washed again and incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of this compound, a second cumulative concentration-response curve to ACh is performed.

-

The antagonistic effect of this compound is quantified by the rightward shift of the ACh concentration-response curve. The Schild regression analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The KB value can be derived from this analysis.

Visualizations: Signaling Pathways and Experimental Workflow

M3 Receptor Signaling Pathway in Bronchoconstriction

The following diagram illustrates the signaling cascade initiated by the activation of the muscarinic M3 receptor on airway smooth muscle cells, leading to contraction. This compound acts by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this pathway.

Experimental Workflow for In Vitro Antagonism Assay

This diagram outlines the logical flow of an in vitro experiment to determine the antagonistic properties of this compound on isolated tracheal tissue.

References

Preclinical Profile of J-104129: A Selective M3 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective M3 receptor blockade.

Executive Summary

This compound is a novel compound that has demonstrated high affinity and selectivity for the M3 muscarinic receptor subtype over other muscarinic receptor subtypes, particularly the M2 receptor. Preclinical studies have highlighted its potential as a therapeutic agent, primarily for respiratory disorders characterized by bronchoconstriction. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways related to the preclinical investigation of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species |

| M1 | 19 | Human |

| M2 | 490 | Human |

| M3 | 4.2 | Human |

| M4 | Data not available | - |

| M5 | Data not available | - |

Data sourced from multiple studies, highlighting the selectivity of this compound for the M3 receptor subtype.[1]

Table 2: In Vitro and In Vivo Functional Activity of this compound

| Assay | Parameter | Value | Species/Tissue |

| Isolated Rat Trachea | KB | 3.3 nM | Rat |

| Acetylcholine-Induced Bronchoconstriction | ED50 | 0.58 mg/kg (oral) | Rat |

This data demonstrates the potent functional antagonism of M3 receptors by this compound in both in vitro and in vivo settings.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 receptors are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellets are washed and resuspended in an appropriate assay buffer.

-

Binding Assay: Competition binding assays are performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) and increasing concentrations of this compound.

-

Incubation and Filtration: The reaction mixture is incubated at room temperature to allow for binding equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Isolated Rat Trachea Functional Assay

Objective: To evaluate the functional antagonist activity (KB) of this compound at the M3 receptor in a smooth muscle preparation.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings.

-

Tissue Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Experimental Protocol: After an equilibration period, a cumulative concentration-response curve to acetylcholine (ACh) is generated to establish a baseline contractile response. Following a washout period, the tissues are incubated with varying concentrations of this compound for a predetermined time before generating a second ACh concentration-response curve.

-

Data Analysis: The antagonist potency (KB) is calculated using the Schild regression analysis, which quantifies the parallel rightward shift of the ACh concentration-response curve in the presence of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in antagonizing acetylcholine-induced bronchoconstriction.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a cannula is inserted into the trachea for mechanical ventilation. A catheter is placed in a carotid artery to monitor blood pressure and heart rate, and another in a jugular vein for drug administration.

-

Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph or by monitoring changes in tracheal pressure and airflow.

-

Experimental Protocol: A baseline level of airway resistance is established. This compound is administered orally at various doses. After a specified absorption period, bronchoconstriction is induced by an intravenous injection of acetylcholine.

-

Data Analysis: The inhibitory effect of this compound on the ACh-induced increase in airway resistance is quantified. The ED50 value, the dose of this compound that produces 50% of the maximal inhibition of the bronchoconstrictor response, is calculated.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

References

J-104129: An In-Depth Technical Guide on its Effects on Acetylcholine-Induced Responses

For Researchers, Scientists, and Drug Development Professionals